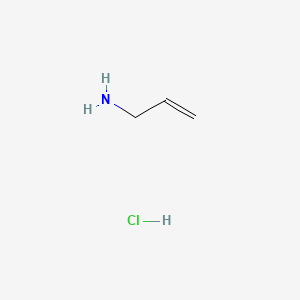

盐酸烯丙胺

描述

Allylamine hydrochloride is an organic compound with the chemical formula C₃H₇N·HCl. It is the hydrochloride salt of allylamine, a colorless liquid that is the simplest stable unsaturated amine. Allylamine hydrochloride is commonly used in various chemical reactions and industrial applications due to its reactivity and solubility in water.

科学研究应用

作用机制

Target of Action

Allylamine hydrochloride, specifically Terbinafine hydrochloride, is a synthetic allylamine antifungal . The primary target of Allylamine hydrochloride is the fungal squalene monooxygenase (also known as squalene epoxidase), an enzyme that is part of the fungal cell wall synthesis pathway . This enzyme plays a crucial role in the synthesis of ergosterol, a major component of the fungal cell membrane .

Mode of Action

Allylamine hydrochloride inhibits the fungal squalene monooxygenase, thereby inhibiting ergosterol synthesis . This inhibition disrupts the fungal cell wall synthesis pathway, leading to a deficiency in ergosterol . Ergosterol is essential for maintaining the integrity and function of the fungal cell membrane . Therefore, its deficiency weakens the fungal cell membrane .

Biochemical Pathways

The inhibition of squalene monooxygenase by Allylamine hydrochloride leads to a decrease in ergosterol and an accumulation of squalene within the fungal cell . Ergosterol regulates membrane fluidity, biogenesis, and functions . Its deficiency disrupts these processes, leading to increased membrane permeability and leakage of cellular components .

Pharmacokinetics

Terbinafine hydrochloride is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues . This property allows it to reach its target sites effectively. A single 250mg oral dose of terbinafine has a clearance of 76L/h or 1.11L/h/kg , indicating its ability to be cleared from the body efficiently.

Result of Action

The action of Allylamine hydrochloride results in the weakening of the fungal cell membrane due to a deficiency in ergosterol . This leads to increased membrane permeability and leakage of cellular components, ultimately causing fungal cell death .

Action Environment

The action of Allylamine hydrochloride is influenced by the environment in which it is applied. For instance, its lipophilic nature allows it to accumulate effectively in skin, nails, and fatty tissues . This property makes it particularly effective in treating dermatophyte infections of toenails and fingernails, as well as other fungal skin infections .

生化分析

Biochemical Properties

Allylamine hydrochloride, like other allylamines, inhibits ergosterol synthesis by inhibiting the fungal squalene monooxygenase, an enzyme that is part of the fungal cell wall synthesis pathway . This results in a deficiency in ergosterol, a major fungal membrane sterol that regulates membrane fluidity, biogenesis, and functions .

Cellular Effects

The inhibition of ergosterol synthesis by Allylamine hydrochloride leads to an accumulation of squalene, weakening the cell wall of fungal cells . This damage results in increased membrane permeability and leakage of cellular components, ultimately leading to fungal cell death .

Molecular Mechanism

Allylamine hydrochloride exerts its effects at the molecular level by inhibiting the fungal squalene monooxygenase . This enzyme is responsible for converting squalene to 2,3-oxydo squalene, a key step in the synthesis of ergosterol . By inhibiting this enzyme, Allylamine hydrochloride prevents the formation of ergosterol and causes an accumulation of squalene, weakening the cell wall of fungal cells .

Temporal Effects in Laboratory Settings

It is known that the drug is highly lipophilic and tends to accumulate in skin, nails, and fatty tissues . This suggests that the drug may have long-term effects on cellular function in these tissues.

Dosage Effects in Animal Models

It is known that the drug is well-absorbed after oral administration in humans and small animals

Metabolic Pathways

Allylamine hydrochloride is involved in the ergosterol synthesis pathway, where it inhibits the enzyme squalene monooxygenase . This enzyme is responsible for converting squalene to 2,3-oxydo squalene, a key step in the synthesis of ergosterol .

Transport and Distribution

Allylamine hydrochloride is highly lipophilic and tends to accumulate in skin, nails, and fatty tissues . This suggests that the drug may be transported and distributed within cells and tissues via lipophilic pathways.

Subcellular Localization

Given its lipophilic nature and its tendency to accumulate in skin, nails, and fatty tissues , it is likely that the drug localizes to lipid-rich areas of the cell.

准备方法

Synthetic Routes and Reaction Conditions: Allylamine hydrochloride can be synthesized through several methods:

Reaction of Allyl Chloride with Ammonia: Allyl chloride is treated with ammonia, followed by distillation to produce allylamine.

Hydrolysis of Allyl Isothiocyanate: Pure samples of allylamine can be prepared by hydrolyzing allyl isothiocyanate, which is then converted to its hydrochloride salt.

Industrial Production Methods: Industrial production of allylamine hydrochloride typically involves the large-scale reaction of allyl chloride with ammonia, followed by distillation and subsequent reaction with hydrochloric acid to obtain the hydrochloride salt. This method is favored due to its efficiency and cost-effectiveness.

化学反应分析

Types of Reactions: Allylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: Allylamine can be oxidized to form allyl alcohol or other oxidized derivatives.

Reduction: Reduction reactions can convert allylamine to propylamine.

Substitution: Allylamine can participate in substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Allyl alcohol, acrolein.

Reduction: Propylamine.

Substitution: Various substituted allylamines depending on the reagents used.

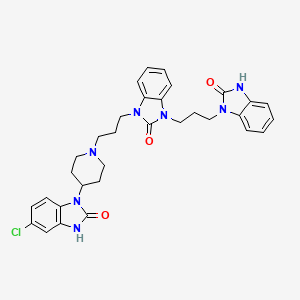

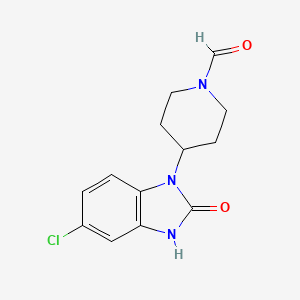

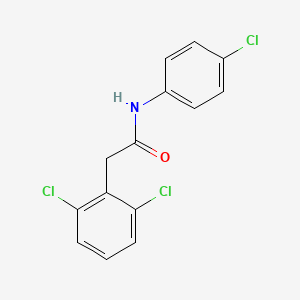

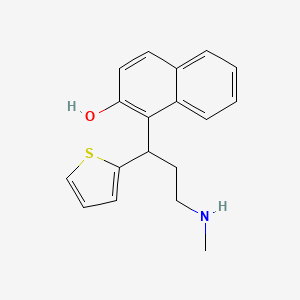

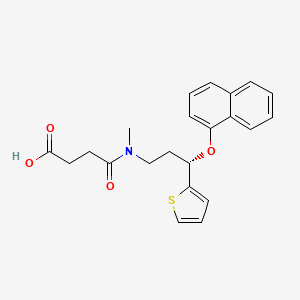

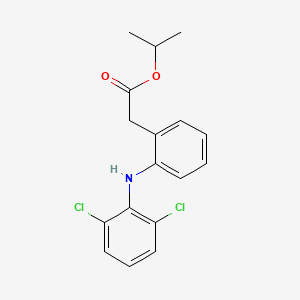

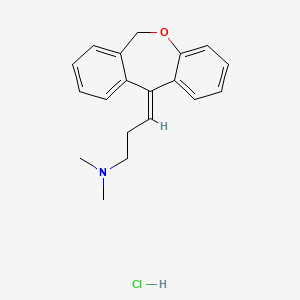

相似化合物的比较

Diallylamine: Used as a precursor to industrial products.

Triallylamine: Used in the synthesis of various polymers.

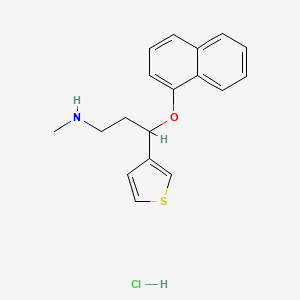

Flunarizine and Naftifine: Pharmacologically active allylamines used in medicine.

Uniqueness of Allylamine Hydrochloride: Allylamine hydrochloride is unique due to its versatility in various chemical reactions and its wide range of applications in different fields. Its ability to form stable salts and its reactivity make it a valuable compound in both research and industrial settings.

属性

IUPAC Name |

prop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N.ClH/c1-2-3-4;/h2H,1,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGWTHRHHANFCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110507-15-8, 10017-11-5, 71550-12-4, 30551-89-4 (Parent) | |

| Record name | 2-Propen-1-amine, homopolymer, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110507-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propen-1-amine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10017-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(allylamine hydrochloride) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71550-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(allylamine hydrochloride) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071550124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60872280 | |

| Record name | Allylamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow odorless powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Poly(allylamine hydrochloride) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16670 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10017-11-5, 71550-12-4 | |

| Record name | Allylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010017115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(allylamine hydrochloride) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071550124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-amine, hydrochloride (1:1), homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allylamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Polymer of allylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propen-1-amine, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propen-1-amine, hydrochloride (1:1), homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2H25ILF98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]aMino]carbonyl]benzoic Acid](/img/structure/B602267.png)